3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes an anthraquinone core with butylamino and methylphenylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the butylamino and methylphenylamino groups. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted anthraquinone compounds.
Scientific Research Applications
3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler derivative with similar core structure but lacking the butylamino and methylphenylamino groups.
1,4-Diaminoanthraquinone: Contains amino groups at different positions on the anthraquinone core.
2-Butylamino-1,4-dihydroxyanthraquinone: Similar but with hydroxyl groups instead of the isoxazol-6-one structure.
Uniqueness
3-(butylamino)-5-(4-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific substituents and the isoxazol-6-one structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
12-(butylamino)-10-(4-methylanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-4-13-26-20-14-19(27-16-11-9-15(2)10-12-16)21-22-23(20)28-30-25(22)18-8-6-5-7-17(18)24(21)29/h5-12,14,26-27H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHAZYIAUQZJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=C(C=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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